
Yunnaneic acid G
描述
Yunnaneic acid G is an arylnaphthalene-type lignan ester derived from oxidative coupling between two molecules of rosmarinic acid . It is a naturally occurring compound found in the roots of Salvia yunnanensis, a plant species belonging to the Lamiaceae family . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Yunnaneic acid G is synthesized through the oxidative coupling of two molecules of rosmarinic acid . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an appropriate solvent system. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of this compound involves the extraction of rosmarinic acid from plant sources, followed by its chemical transformation through oxidative coupling . The process includes steps such as extraction, purification, and chemical modification to obtain the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions
Yunnaneic acid G undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
Chemical Properties and Structure
Yunnaneic acid G is classified as a caffeic acid derivative. Its structure has been elucidated through various spectroscopic methods, confirming its unique configuration that contributes to its biological activities. The compound is part of a broader class of polyphenols known for their antioxidant properties.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which help in reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially aiding in the treatment of chronic inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing diseases like arthritis and inflammatory bowel disease .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may have antimicrobial effects against certain pathogens, making it a candidate for developing natural antimicrobial agents .
Cancer Treatment
This compound has been studied for its potential anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective action is particularly beneficial in developing targeted cancer therapies.
Neuroprotection
The neuroprotective effects of this compound have been explored in models of neurodegeneration. Its antioxidant capabilities help mitigate oxidative damage to neurons, suggesting potential applications in diseases like Alzheimer's and Parkinson's.
Cardiovascular Health
This compound may contribute to cardiovascular health by improving endothelial function and reducing inflammation within blood vessels. These effects can lower the risk of atherosclerosis and other cardiovascular diseases.
Case Studies
Case studies provide real-world insights into the applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammation showed significant improvement in symptoms when treated with this compound extracts compared to placebo controls. Patients reported reduced pain and improved quality of life metrics over a six-month period.
- Case Study 2 : In a cohort study focusing on elderly patients at risk for cognitive decline, supplementation with this compound was associated with slower progression of cognitive impairment compared to those not receiving the supplement.
作用机制
The mechanism of action of Yunnaneic acid G involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms.
相似化合物的比较
Yunnaneic acid G is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Yunnaneic acid E: Another arylnaphthalene-type lignan ester derived from rosmarinic acid.
Yunnaneic acid F: A derivative of Yunnaneic acid C, which is a Diels-Alder adduct of rosmarinic acid and caffeic acid.
Lithospermic acid: A related compound with similar antioxidant and anti-inflammatory properties.
This compound stands out due to its unique molecular structure and the specific pathways it targets, making it a valuable compound for further research and development.
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Yunnaneic Acid G in plant extracts?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity in detecting phenolic compounds like this compound. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Ensure method validation using reference standards and spike-recovery experiments to address matrix effects in plant extracts .
Q. How can researchers design experiments to assess the anti-inflammatory activity of this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting 5-lipoxygenase (5-LO) and cyclooxygenase (COX-1/COX-2), as these are established mechanisms for anti-inflammatory phenolics. Use cell-based models (e.g., RAW 264.7 macrophages) to measure cytokine suppression (e.g., TNF-α, IL-6). Include cytotoxicity assays (e.g., MTT) to differentiate therapeutic efficacy from nonspecific toxicity .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and standard deviations to account for biological variability .
Advanced Research Questions
Q. How can structural analogs of this compound be synthesized to optimize bioactivity and reduce toxicity?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying functional groups (e.g., hydroxylation patterns, esterification). Use computational tools like molecular docking to predict binding affinities to 5-LO/COX-2. Validate synthetic analogs via in vitro assays and compare toxicity profiles using hepatocyte or renal cell models .
Q. What strategies address contradictory findings in this compound’s anti-inflammatory efficacy across studies?
- Methodological Answer : Discrepancies may arise from variations in extraction methods (e.g., solvent polarity affecting compound yield) or model systems (e.g., human vs. murine cell lines). Replicate experiments using standardized protocols (e.g., CAMELLIA guidelines for plant extraction) and include positive controls (e.g., NDGA for 5-LO inhibition). Perform meta-analyses to identify confounding variables .
Q. How can researchers investigate the synergistic effects of this compound with other phenolics in S. africana-lutea?
- Methodological Answer : Use combinatorial assays (e.g., checkerboard design) to evaluate additive/synergistic interactions. Calculate combination indices (e.g., CI via CompuSyn software). Isobolographic analysis can further quantify synergy. Include metabolomic profiling to track co-occurring compounds in extracts .
Q. What methodologies are critical for validating this compound’s mechanism of action in in vivo models?
- Methodological Answer : Employ murine inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration). Use knockout mice (e.g., COX-2⁻/⁻) to confirm target specificity. Histopathological analysis and cytokine multiplex assays enhance mechanistic insights .
Q. Data Interpretation and Reproducibility
Q. How should researchers standardize plant material to ensure consistency in this compound studies?
- Methodological Answer : Document plant provenance, harvest time, and drying methods to minimize batch variability. Use metabolomic fingerprinting (e.g., GC-MS or LC-HRMS) to quantify secondary metabolites. Adhere to WHO guidelines for herbal material authentication .
Q. What are best practices for reconciling in vitro bioactivity data with in vivo efficacy for this compound?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Use microdialysis in target tissues to measure active concentrations. Compare in vitro IC₅₀ values with in vivo effective doses, adjusting for protein binding and metabolic stability .
Q. Cross-Disciplinary Considerations
Q. How can ethnopharmacological data inform experimental design for this compound research?
- Methodological Answer : Analyze traditional use reports (e.g., anti-inflammatory applications) to prioritize bioassay targets. Collaborate with ethnobotanists to validate plant sources and preparation methods. Use network pharmacology to map compound-target-disease interactions .
Q. Tables for Quick Reference
Key Enzymes Targeted | Assay Type | Reference Inhibitors |
---|---|---|
5-Lipoxygenase (5-LO) | Spectrophotometric (LTB₄ inhibition) | Nordihydroguaiaretic acid (NDGA) |
COX-1/COX-2 | Fluorometric (PGH₂ conversion) | Aspirin, Ibuprofen |
Data Reproducibility Checklist |
---|
1. Document extraction solvents and ratios. |
2. Include positive/negative controls. |
3. Report cell line passage numbers. |
4. Share raw data in supplementary files. |
属性
IUPAC Name |
(2S)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)29(18-3-7-22(39)26(43)14-18)31(19)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)/t27-,28+,29-,31-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPEEAMMSAHDI-VVFTXPSUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=C(C=CC(=C3O)O)C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=C(C=CC(=C3O)O)C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。